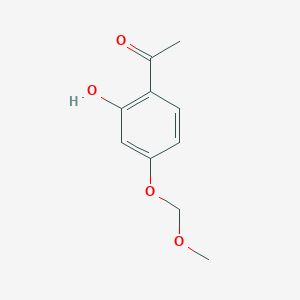
Oxygen O-17
Übersicht
Beschreibung
Oxygen-17 is a low-abundance, natural, stable isotope of the chemical element oxygen. It has a mass number of 17, consisting of 8 protons and 9 neutrons. Oxygen-17 is unique among oxygen isotopes due to its nuclear spin of +5/2, which makes it useful in nuclear magnetic resonance (NMR) studies. It constitutes approximately 0.0373% of oxygen in seawater and is about twice as abundant as deuterium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxygen-17 can be produced through the neutron capture process, where oxygen-16 captures a neutron to become oxygen-17. This process can occur naturally in the environment or be induced in a laboratory setting.
Industrial Production Methods: One of the primary methods for obtaining oxygen-17 is through the fractional distillation of liquefied air. This process involves cooling air to very low temperatures to liquefy it, followed by fractional distillation to separate the different components, including oxygen-17 . Another method involves the decomposition of potassium chlorate or hydrogen peroxide using manganese dioxide as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Oxygen-17, like other oxygen isotopes, participates in various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen-17 can react with hydrogen to form water (H₂O) or hydrogen peroxide (H₂O₂) under specific conditions.
Reduction: Oxygen-17 can be reduced in reactions involving metal oxides, where it forms metal and carbon dioxide.
Substitution: Oxygen-17 can be involved in substitution reactions where it replaces other isotopes of oxygen in compounds.
Major Products Formed: The major products formed from these reactions include water, hydrogen peroxide, and various metal oxides.
Wissenschaftliche Forschungsanwendungen
Oxygen-17 has several scientific research applications due to its unique properties:
Biology: It is used to trace metabolic processes and study the role of oxygen in biological systems.
Industry: It is used in the production of enriched oxygen for various industrial applications, including the manufacturing of semiconductors and other high-tech materials.
Wirkmechanismus
Oxygen-17 exerts its effects primarily through its role in oxidative phosphorylation, a process that produces energy in the form of adenosine triphosphate (ATP) in living organisms . The isotope’s nuclear spin makes it useful in NMR studies, allowing researchers to investigate metabolic pathways and molecular structures.
Vergleich Mit ähnlichen Verbindungen
Oxygen-16: The most abundant isotope of oxygen, constituting about 99.757% of natural oxygen. It has no nuclear spin and is not useful in NMR studies.
Oxygen-18: Another stable isotope of oxygen, constituting about 0.2045% of natural oxygen.
Uniqueness of Oxygen-17: Oxygen-17’s uniqueness lies in its nuclear spin of +5/2, which allows it to be used in NMR spectroscopy. This property makes it valuable for studying the structure and function of biomolecules, as well as tracing metabolic processes in living organisms .
Eigenschaften
InChI |
InChI=1S/O2/c1-2/i1+1,2+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOFIZGZYHOMD-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[17O]=[17O] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436580 | |
| Record name | Oxygen-17O2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.99826351 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67321-81-7 | |
| Record name | Oxygen O-17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067321817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxygen-17O2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67321-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYGEN O-17 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541C150APR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065903.png)


![dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate](/img/structure/B3065923.png)








